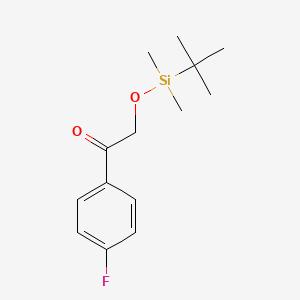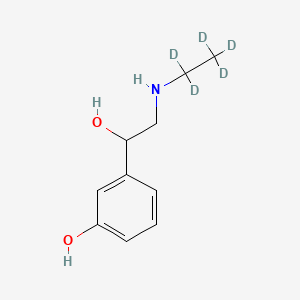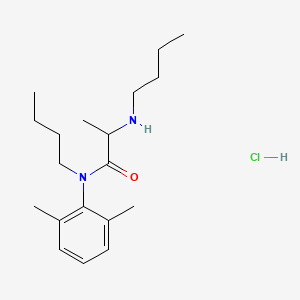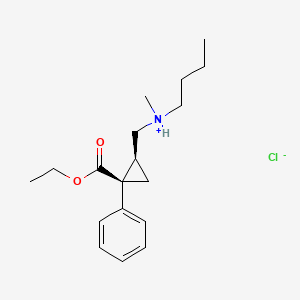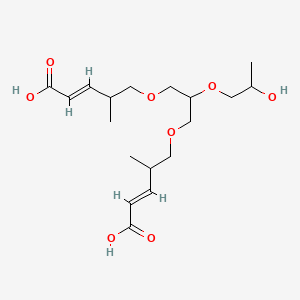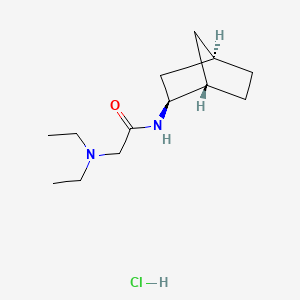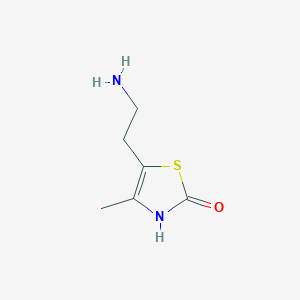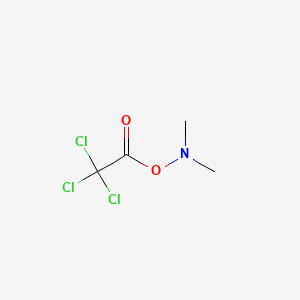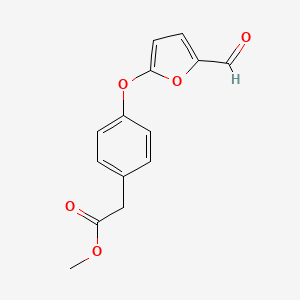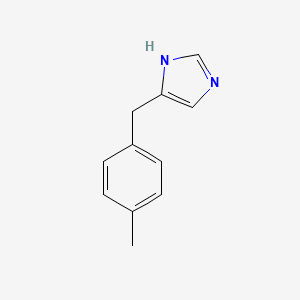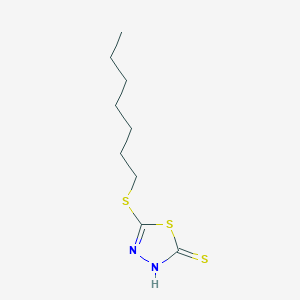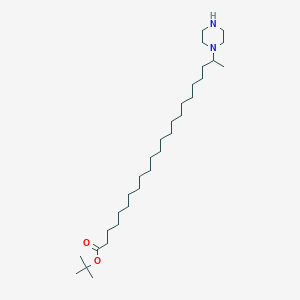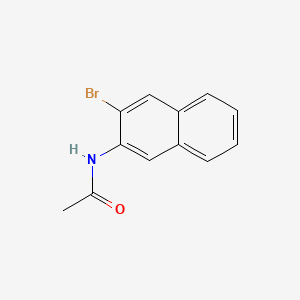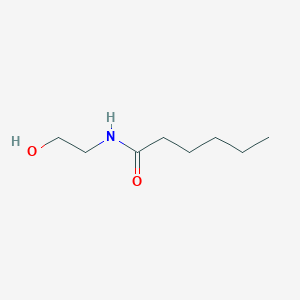
N-(2-Hydroxyethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Caproylethanolamine is a type of N-acylethanolamine, which is a fatty acid amide where an acyl group is linked to the nitrogen atom of ethanolamine. This compound is known for its role in various biological processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Caproylethanolamine can be synthesized through several methods. One common approach involves the reaction of caproic acid (hexanoic acid) with ethanolamine. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under mild temperatures. The process involves the formation of an amide bond between the carboxyl group of caproic acid and the amino group of ethanolamine.
Industrial Production Methods: In industrial settings, the production of N-Caproylethanolamine may involve the use of fatty acid chlorides or fatty acid methyl esters as acyl donors. These react with ethanolamine under controlled conditions to yield the desired product. The reaction conditions, such as temperature, catalyst concentration, and substrate ratio, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Caproylethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Caproic acid derivatives.
Reduction: Reduced forms of N-Caproylethanolamine.
Substitution: Substituted ethanolamine derivatives
Scientific Research Applications
N-Caproylethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Biology: It plays a role in cell signaling and has been studied for its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the production of surfactants, lubricants, and cosmetics
Mechanism of Action
Comparison with Similar Compounds
N-Palmitoylethanolamine: Known for its anti-inflammatory and neuroprotective effects.
N-Oleoylethanolamine: Exhibits anorexigenic effects by binding to nuclear receptors.
N-Stearoylethanolamine: Shows pro-apoptotic and anorexic effects.
Uniqueness: N-Caproylethanolamine is unique due to its specific acyl chain length and its distinct biological activities. While similar compounds share some overlapping functions, N-Caproylethanolamine’s specific interactions with molecular targets and its role in various signaling pathways set it apart .
Properties
CAS No. |
7726-06-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)9-6-7-10/h10H,2-7H2,1H3,(H,9,11) |
InChI Key |
HVVJCLNYMSTOMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


